molecular formula C6H6BrF2IN2 B6223331 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole CAS No. 2768326-62-9

1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole

Cat. No.: B6223331
CAS No.: 2768326-62-9
M. Wt: 350.9
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that contains both bromine and iodine atoms, along with difluoromethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromodifluoromethylating reagents such as dibromodifluoromethane (CF₂Br₂) under photochemical conditions . The reaction is catalyzed by eosin Y and proceeds smoothly at room temperature, demonstrating broad functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of greener and more sustainable methods, such as the use of non-ozone depleting difluorocarbene reagents, is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromodifluoromethyl and iodine groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the bromodifluoromethyl group.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromodifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the iodine atom can facilitate cross-coupling reactions to form new bioactive molecules .

Properties

CAS No.

2768326-62-9

Molecular Formula

C6H6BrF2IN2

Molecular Weight

350.9

Purity

95

Origin of Product

United States

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